molecular formula C12H12F3N3 B3197283 5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine CAS No. 1004643-49-5

5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine

Cat. No.: B3197283
CAS No.: 1004643-49-5
M. Wt: 255.24 g/mol
InChI Key: GAYJVRYWRNUKOD-UHFFFAOYSA-N
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Description

5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine is a chemical compound with the molecular formula C12H12F3N3 . It is a fluoroalkyl azide reagent active in copper-catalyzed azide-alkyne cycloaddition .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide was achieved by a solventless direct amidation reaction of stearic acid with 3,5-bis(trifluoromethyl)benzylamine at 140 °C for 24 hours under metal- and catalyst-free conditions .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Pyrazolo[1,5-a] Pyrimidines : A study elaborated on the synthesis of 6-arylsubstituted pyrazolo[1,5-a] pyrimidine derivatives, showcasing the compound's role in the preparation of biologically active pyrimidines through reactions with diethyl 2-phenylmalonates and 5-amino-1H-pyrazoles (Xu Li-feng, 2011).

  • Characterization and Bioactivities of Pyrazole Derivatives : Another research highlighted the synthesis, characterization, and bioactivity studies of pyrazole derivatives, identifying pharmacophore sites for antitumor, antifungal, and antibacterial activities, suggesting the versatility of such compounds in drug development (A. Titi et al., 2020).

Biological Activities

  • Antimicrobial Activities : The antimicrobial properties of novel triazolo-thiadiazoles integrated with benzofuran and pyrazole moieties were studied, revealing promising activities against various bacterial strains, highlighting the potential of such compounds in addressing antibiotic resistance (M. Idrees et al., 2019).

  • Catalytic Synthesis and Green Chemistry : Research demonstrated the catalytic synthesis of benzo[g]pyrazolo[3,4-b]quinoline-5,10-dione derivatives using cerium oxide nanoparticles, emphasizing the role of green chemistry in the efficient synthesis of complex molecules (A. Gharib et al., 2013).

  • Corrosion Inhibitors : Pyrazole derivatives have been evaluated as corrosion inhibitors for steel in hydrochloric acid, showcasing the compound's potential in industrial applications to protect metals against corrosion (L. Herrag et al., 2007).

  • Anticancer Agents : A study on alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives revealed promising anticancer activity against various cancer cell lines, indicating the therapeutic potential of these compounds (K. Chavva et al., 2013).

Safety and Hazards

According to the safety data sheet, precautions should be taken to avoid dust formation, inhalation of mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. The compound should be stored in a well-ventilated place with the container kept tightly closed .

Future Directions

The future directions for research on 5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine and similar compounds could involve their potential use as growth inhibitors of drug-resistant bacteria . Additionally, the incorporation of trifluoromethyl groups into drug molecules is a growing area of interest in pharmaceutical research .

Biochemical Analysis

Biochemical Properties

Compounds with similar structures, such as benzylic halides, typically react via an SN2 pathway for primary benzylic halides and an SN1 pathway for secondary and tertiary benzylic halides . These reactions involve interactions with various enzymes and proteins .

Cellular Effects

Compounds with trifluoromethyl groups have been found to have significant effects on cell function . For instance, they often exhibit strong acidity and can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the trifluoromethyl group has a significant electronegativity, which can influence its binding interactions with biomolecules . Additionally, benzylic halides, which have a similar structure, are known to undergo nucleophilic substitution reactions, which can result in changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that compounds with trifluoromethyl groups can have long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that compounds with trifluoromethyl groups can have toxic or adverse effects at high doses .

Metabolic Pathways

Compounds with similar structures, such as benzylic halides, are known to interact with various enzymes and cofactors .

Transport and Distribution

Compounds with trifluoromethyl groups are known to interact with various transporters and binding proteins .

Subcellular Localization

Compounds with trifluoromethyl groups can be directed to specific compartments or organelles based on their chemical properties .

Properties

IUPAC Name

5-methyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3/c1-8-5-11(16)17-18(8)7-9-3-2-4-10(6-9)12(13,14)15/h2-6H,7H2,1H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYJVRYWRNUKOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC(=CC=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401169344
Record name 5-Methyl-1-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401169344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004643-49-5
Record name 5-Methyl-1-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004643-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-1-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401169344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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